molecular formula C20H17ClFN3O2S2 B2490844 N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide CAS No. 618393-14-9

N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

Cat. No.: B2490844
CAS No.: 618393-14-9
M. Wt: 449.94
InChI Key: UBFDEOWCOLYHHP-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic thia-diazatricyclo derivatives characterized by a sulfur-containing heterocyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene) functionalized with a prop-2-en-1-yl group at position 11 and a sulfanyl acetamide side chain at position 10. The aryl substituent at the acetamide nitrogen is 3-chloro-4-fluorophenyl, which introduces both electron-withdrawing (Cl, F) and steric effects. Such structural features are critical for modulating biological activity, solubility, and binding affinity in therapeutic contexts .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S2/c1-2-8-25-19(27)17-12-4-3-5-15(12)29-18(17)24-20(25)28-10-16(26)23-11-6-7-14(22)13(21)9-11/h2,6-7,9H,1,3-5,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFDEOWCOLYHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number1081122-45-3
Molecular FormulaC22H19ClFN3O3
Molecular Weight427.9 g/mol
Structural FeaturesChlorinated and fluorinated aromatic ring, sulfanyl linkage, diazatricyclo core

These properties suggest a potential for diverse biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors that modulate various biological pathways. Its complex structure may enable it to inhibit key signaling pathways involved in inflammation and cancer progression.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory and anticancer activities:

  • Anti-inflammatory Activity : In vitro assays have demonstrated the compound's ability to suppress the release of tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses. This suggests that it may be effective in treating TNFα-related diseases .
  • Anticancer Activity : The compound was screened against the NCI-60 human tumor cell line panel, showing moderate cytostatic activity in various cancer types. For instance, it exhibited an inhibition growth percentage (IGP) of 23% against the MCF7 breast cancer cell line .

Case Studies

  • Study on Anti-inflammatory Properties :
    • A study evaluated the effects of the compound on rodent models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy :
    • In a preclinical trial involving human cancer cell lines, the compound demonstrated selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

ModificationImpact on Activity
Chlorine/Fluorine SubstitutionIncreases lipophilicity and receptor affinity
Sulfanyl LinkageEnhances interaction with biological targets

These modifications can be pivotal in optimizing the compound for therapeutic applications.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide exhibit antiviral properties against various viruses. For instance, non-nucleoside structured compounds have been developed as antiviral agents targeting human viruses, showcasing the potential for this compound in similar applications .

Anticancer Properties

The compound's structural characteristics suggest it may act as an anticancer agent. Compounds with similar frameworks have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies focusing on the synthesis of novel derivatives have reported significant anticancer activity, indicating that modifications to the core structure can enhance efficacy .

Synthesis and Evaluation

A series of studies have synthesized derivatives of this compound to evaluate their biological activities. For example, derivatives were tested for their ability to inhibit viral replication in vitro and showed promising results against specific viral strains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the compound's efficacy. Research has indicated that modifications to the phenyl ring or thiazole moiety can significantly alter the biological activity of the compound, highlighting the importance of these structural components in drug design .

Comparison with Similar Compounds

Structural Analogues

Three closely related compounds share the same tricyclic core but differ in the aryl substituent on the acetamide nitrogen:

Compound Name Substituent on Acetamide Nitrogen CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3
N-[2-(4-fluorophenyl)ethyl]-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide 4-fluorophenethyl 750606-83-8 C₂₂H₂₂FN₃O₂S₂ 459.55 4.5
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide Ethyl 733040-96-5 C₁₈H₂₁N₃O₂S₂ 375.50 3.2
N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide 3,4-dimethylphenyl 618393-20-7 C₂₃H₂₄N₃O₂S₂ 425.60 4.8
Target Compound 3-chloro-4-fluorophenyl Not available C₂₁H₁₇ClFN₃O₂S₂ ~460.0 (estimated) ~5.0 (estimated)

Key Observations :

  • Electronic Effects : The target compound’s 3-chloro-4-fluorophenyl group enhances electron-withdrawing properties compared to the 4-fluorophenethyl () and 3,4-dimethylphenyl () analogues. This may influence receptor binding or metabolic stability.
  • Steric Hindrance : The 3,4-dimethylphenyl substituent () introduces steric bulk, which may limit binding in sterically sensitive targets compared to the target compound’s halogenated aryl group.

Bioactivity and Pharmacological Potential

  • Marine Actinomycetes Derivatives: Compounds with similar tricyclic cores are often associated with antimicrobial or antitumor activities, as marine actinomycetes are prolific producers of bioactive secondary metabolites ().
  • Sulfanyl Acetamide Moieties : The sulfanyl group in the side chain may facilitate interactions with cysteine residues in enzymes or receptors, a feature exploited in kinase inhibitors and protease modulators ().

Q & A

Q. Methodological Validation :

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm to confirm ≥95% purity .
  • Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy and Mass Spectrometry (MS) to verify molecular integrity .

How can contradictions between spectroscopic data and crystallographic results be resolved?

Advanced Research Focus
Discrepancies between NMR-derived bond lengths and X-ray diffraction data often arise from dynamic effects (e.g., molecular vibrations) or crystallographic disorder.
Resolution Strategies :

  • Refinement Tools : Use SHELXL for high-resolution crystallographic refinement to model thermal motion and disorder .
  • Cross-Validation : Compare NMR-derived coupling constants (e.g., vicinal 3JHH^3J_{HH} values) with crystallographic torsion angles to assess conformational flexibility .
  • DFT Calculations : Perform density functional theory simulations to reconcile experimental and theoretical bond parameters .

What advanced techniques characterize non-covalent interactions influencing the compound’s supramolecular assembly?

Advanced Research Focus
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) dictate crystal packing and stability.
Methodological Approaches :

  • X-Ray Topology Analysis : Use ORTEP-3 to visualize intermolecular contacts and generate Hirshfeld surfaces .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability to infer hydrogen-bonding strength .
  • Theoretical Modeling : Apply symmetry-adapted perturbation theory (SAPT) to partition interaction energies (e.g., dispersion vs. electrostatic contributions) .

How can reaction conditions be optimized to improve yield and scalability?

Advanced Research Focus
Optimization requires balancing kinetics, thermodynamics, and practical constraints.
Experimental Design :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reproducibility .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What protocols validate the compound’s structural integrity under varying pH and temperature conditions?

Basic Research Focus
Stability studies are essential for applications in biological or material science contexts.
Methodological Framework :

  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via LC-MS over 24–72 hours .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using HPLC-MS .

How are computational methods integrated with experimental data to predict biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies guide therapeutic potential.
Integrated Workflow :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on crystallographic coordinates .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability in physiological conditions .
  • In Vitro Validation : Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements) .

What strategies mitigate synthetic challenges in forming the tricyclic sulfur-nitrogen heterocycle?

Advanced Research Focus
The 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] core is prone to ring strain and oxidation.
Mitigation Approaches :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
  • Redox Control : Add antioxidants (e.g., ascorbic acid) to thioether-forming steps to prevent sulfur oxidation .
  • Microwave Synthesis : Accelerate ring-closing steps with microwave irradiation (100–150°C, 30 min) to reduce side reactions .

How is the compound’s reactivity with biomolecules assessed for toxicity profiling?

Advanced Research Focus
Understanding reactivity informs safety in biological systems.
Methodological Pipeline :

  • Glutathione (GSH) Assays : Incubate with GSH and quantify adduct formation via LC-MS to assess thiol reactivity .
  • CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Ames Test : Evaluate mutagenicity via bacterial reverse mutation assays with S. typhimurium strains .

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